molecular formula C5H11NO2S B7770781 Penicillamine CAS No. 771431-20-0

Penicillamine

Cat. No.: B7770781
CAS No.: 771431-20-0
M. Wt: 149.21 g/mol
InChI Key: VVNCNSJFMMFHPL-VKHMYHEASA-N
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Description

Penicillamine (3-mercapto-D-valine) is a nonproteinogenic amino acid and a structural analog of cysteine, distinguished by two methyl groups replacing hydrogen atoms on the β-carbon . This modification confers resistance to metabolic degradation and enhances its metal-chelating and disulfide-forming capabilities. Clinically, the D-isomer is utilized due to the excessive toxicity of the L-form . This compound’s therapeutic applications include:

  • Wilson’s disease: Chelates excess copper via ternary complexes with albumin and copper, facilitating excretion .
  • Cystinuria: Forms mixed disulfides with cystine, reducing urinary stone formation .
  • Rheumatoid arthritis (RA): Modulates immune complexes, though its mechanism remains unclear .
  • Heavy metal poisoning: Binds lead, mercury, and other metals via its thiol group .

Its pharmacological actions stem from chelation, redox reactions, and nucleophilic addition .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid
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InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1
Source PubChem
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InChI Key

VVNCNSJFMMFHPL-VKHMYHEASA-N
Source PubChem
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Canonical SMILES

CC(C)(C(C(=O)O)N)S
Source PubChem
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Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S
Source PubChem
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Molecular Formula

C5H11NO2S
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DSSTOX Substance ID

DTXSID6037069
Record name D-Penicillamine
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Molecular Weight

149.21 g/mol
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Solubility

CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM.
Record name Penicillamine
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Color/Form

FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS No.

771431-20-0, 52-67-5
Record name D-Valine, 3-mercapto-, labeled with deuterium
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Melting Point

202-206 °C
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Mechanism of Action

Biochemical Analysis

Cellular Effects

This compound’s effects on cells are primarily related to its ability to chelate heavy metals. In the context of Wilson’s disease, this compound binds to excess copper in the body, forming a stable complex that is then excreted in the urine. This reduces the amount of copper available to participate in harmful biochemical reactions within cells.

Subcellular Localization

The subcellular localization of this compound is not well-studied. Given its small size and polar nature, it is likely to be found throughout the cell, including in the cytoplasm and potentially inside organelles. Its localization may be influenced by its binding to heavy metals and other biomolecules.

Biological Activity

Penicillamine, a derivative of penicillin, is a chelating agent primarily used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. Its biological activity is characterized by its ability to bind metal ions, modulate immune responses, and influence various biochemical pathways. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Metal Chelation
this compound's primary mechanism involves chelating excess copper in Wilson's disease. It reduces Cu(II) to Cu(I), altering the geometry and charge of copper ions, which diminishes their binding affinity to proteins and facilitates their excretion through urine . This process is crucial in managing copper overload in affected individuals.

Immunomodulatory Effects
this compound also exhibits immunosuppressive properties. It has been shown to decrease levels of immunoglobulins (IgA and IgG) in patients with rheumatoid arthritis, correlating with improvements in inflammatory parameters . This effect is significant for patients unresponsive to conventional therapies.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Chelation of Metals Binds copper and other metal ions, facilitating their excretion.
Immunosuppression Reduces immune response by lowering immunoglobulin levels; used in autoimmune diseases.
Antioxidant Properties Exhibits protective effects against oxidative stress in various cell types.
Inhibition of Enzymes Inhibits catalase activity under specific conditions, affecting oxidative stress responses .

1. Wilson's Disease

This compound is the first-line treatment for Wilson's disease. A meta-analysis involving 1,047 patients indicated an overall improvement rate of 78% among those treated with this compound . However, the incidence of adverse effects was significantly higher compared to zinc salts (RR: 2.42), leading to considerations for alternative treatments in some cases.

2. Cystinuria

In cystinuria, this compound reduces cystine levels in urine by forming soluble complexes that can be excreted more easily. Long-term use has shown effectiveness but may lead to side effects such as nephrotoxicity.

3. Rheumatoid Arthritis

In rheumatoid arthritis patients, this compound serves as an immunosuppressant for those who do not respond to conventional treatments. Studies have shown significant decreases in inflammatory markers following treatment .

Case Study 1: Wilson's Disease Management

A cohort study tracked 65 patients with Wilson's disease treated with a combination of low-dose this compound and high-dose zinc sulfate over a median follow-up period of 7.3 years. Results showed that 89% had stable or improved disease courses with minimal side effects from zinc therapy alone after discontinuing this compound due to toxicity .

Case Study 2: Myelotoxicity

A unique case reported a 22-year-old male who developed myelotoxicity after four months on this compound for Wilson's disease. This highlights the potential for serious adverse reactions and emphasizes the need for monitoring during treatment .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Catalase Inhibition: D-penicillamine was found to inhibit catalase activity significantly under certain conditions, suggesting its role in modulating oxidative stress responses .
  • Long-term Efficacy: A long-term study indicated that low-dose this compound combined with zinc could effectively manage Wilson’s disease while minimizing side effects associated with higher doses of this compound .

Scientific Research Applications

Wilson's Disease

Wilson's disease (WD) is a genetic disorder leading to excessive copper accumulation in the body, particularly affecting the liver and brain. Penicillamine is a first-line treatment for WD, functioning as a copper chelator.

  • Effectiveness : A meta-analysis indicated that 78% of symptomatic WD patients treated with d-penicillamine showed improvement. However, the incidence of adverse effects was higher compared to patients treated with zinc salts .
  • Case Study : In a reported case, a 24-year-old female patient developed disseminated intravascular coagulation (DIC) after being treated with d-penicillamine for WD. This highlights the potential complications associated with its use .

Rheumatoid Arthritis

This compound is used as a disease-modifying antirheumatic drug (DMARD) in rheumatoid arthritis (RA).

  • Clinical Observations : Studies have shown that this compound can reduce joint inflammation and damage in RA patients, although it may cause significant side effects, including myelosuppression and skin reactions .
  • Efficacy : A study indicated that approximately 62.8% of RA patients experienced clinical improvement with this compound therapy .

Cystinuria

Cystinuria is a genetic disorder characterized by excessive cystine in the urine, leading to stone formation.

  • Mechanism : this compound reduces cystine levels by converting it into more soluble compounds, thereby decreasing stone formation.
  • Clinical Results : Patients treated with this compound showed significant reductions in urinary cystine levels and stone recurrence rates .

Heavy Metal Poisoning

This compound is effective in treating heavy metal poisoning, particularly lead and mercury.

  • Treatment Protocol : It facilitates the excretion of heavy metals via the kidneys.
  • Evidence : Clinical studies demonstrate successful outcomes in patients with acute lead poisoning when treated with this compound .

Anti-Cancer Properties

Recent studies suggest potential anti-cancer properties of this compound.

  • Mechanism : It has shown protective effects against oxidative stress induced by tobacco smoke and may inhibit angiogenesis by blocking copper-dependent growth factors .
  • In Vitro Studies : Preliminary research indicates effectiveness against lung and oral cancers; however, further clinical trials are necessary to establish its efficacy in cancer treatment.

Systemic Sclerosis

This compound has been explored as a treatment for systemic sclerosis (scleroderma).

  • Clinical Findings : A long-term study involving 69 patients indicated that this compound improved skin involvement and overall survival rates in rapidly progressive cases .

Summary of Case Studies

ConditionPatient ProfileTreatment Outcome
Wilson's Disease24-year-old femaleDeveloped DIC; complications noted after treatment
Rheumatoid ArthritisVarious patients62.8% showed clinical improvement
CystinuriaMultiple patientsSignificant reduction in urinary cystine levels
Heavy Metal PoisoningAcute lead poisoning casesSuccessful detoxification observed
Systemic Sclerosis69 patients over 15 yearsImproved skin condition and survival rates

Chemical Reactions Analysis

Sulfhydryl-Disulfide Exchange

The thiol group in penicillamine undergoes rapid oxidation and disulfide bond formation, critical for its metal-chelating and antioxidant properties:

  • Disulfide formation : this compound oxidizes to form This compound disulfide (PSSP) via reaction with molecular oxygen or metal ions .

  • Cysteine interaction : Competes with cysteine in disulfide bond formation, altering protein structure and enzyme activity .

Mechanistic Insight :
2HS-Pen+O2PSSP+2H2O2 \text{HS-Pen} + \text{O}_2 \rightarrow \text{PSSP} + 2 \text{H}_2\text{O}
This reaction is pH-dependent, with optimal activity in alkaline conditions .

Metal Chelation

This compound forms stable complexes with heavy metals, particularly copper, via its thiol and amine groups:

MetalBinding SiteStability Constant (log K)Biological Relevance
Cu²⁺Thiol16.9Wilson’s disease therapy
Fe³⁺Thiol/Amine10.2Iron overload mitigation
  • Copper sequestration : Forms a 1:1 complex with Cu²⁺, reducing free copper levels in Wilson’s disease . Paradoxically, transient increases in free copper during therapy may enhance oxidative stress :

    • In tx mice, this compound administration increased cortical free copper by 42% within 3 days (p < 0.05) .

  • Iron interactions : Reacts with non-heme iron to generate thiyl radicals (PenS- ), initiating redox cycles that produce ROS :
    PenSH+Fe3+PenS- +Fe2++H+\text{PenSH} + \text{Fe}^{3+} \rightarrow \text{PenS- } + \text{Fe}^{2+} + \text{H}^+

Thiazolidine Formation

This compound reacts with carbonyl compounds (e.g., pyridoxal phosphate) to form stable thiazolidine derivatives:

CompoundEquilibrium Constant (K)Stability vs. Cysteine
Pyridoxal10⁷ M12× more stable

Mechanism :
This compound+PyridoxalThiazolidine adduct+H2O\text{this compound} + \text{Pyridoxal} \rightarrow \text{Thiazolidine adduct} + \text{H}_2\text{O}

  • This reaction inhibits pyridoxal-dependent enzymes (e.g., transaminases), contributing to drug-induced vitamin B₆ deficiency .

Radical-Mediated Reactions

This compound participates in redox cycles that generate reactive oxygen species (ROS):

  • Catalase inhibition : Forms thiyl radicals (PenS- ) that convert catalase to inactive Compound II, disrupting H₂O₂ homeostasis :
    CAT-Fe(III)+PenSHCAT-Fe(IV)=O+PenS- \text{CAT-Fe(III)} + \text{PenSH} \rightarrow \text{CAT-Fe(IV)=O} + \text{PenS- }

  • ROS production : PenS- reacts with O₂ to yield superoxide (O₂- ⁻) and H₂O₂, exacerbating oxidative stress .

Reactions with Quinones

This compound forms adducts with o-quinones (e.g., dopaquinone) via nucleophilic addition:

  • Adduct structure : 3,5,5-Trimethyl-D-thiazolidine-4-carboxylic acid (TTCA) .

  • Biological impact : Scavenges reactive quinones, potentially mitigating oxidative damage in rheumatoid arthritis .

pH-Dependent Reactivity

The ionization states of this compound’s functional groups dictate reaction specificity:

  • Thiol (pKa = 8.3) : Deprotonated at physiological pH, enhancing nucleophilic reactivity.

  • Amine (pKa = 10.8) : Protonated below pH 10, limiting metal coordination in acidic environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

α-Mercaptopropionylglycine (Tiopronin)

Tiopronin, like penicillamine, is a thiol-based agent used in cystinuria . Key comparisons include:

  • Efficacy : Tiopronin achieves an 85% stone prevention rate, outperforming this compound’s 50–60% efficacy .
  • Toxicity : Adverse effects (e.g., rash, fever) occur in >50% of this compound users, leading to discontinuation in 40% of cases, whereas tiopronin exhibits a milder profile .
  • Mechanism : Both form disulfides with cystine, but tiopronin’s optimized structure enhances solubility and tolerability .

Clinical Preference : Tiopronin is favored in cystinuria due to superior efficacy and safety .

Gold Salts (e.g., Auranofin)

In RA treatment , gold salts and this compound are compared as disease-modifying antirheumatic drugs (DMARDs):

  • Efficacy : Gold demonstrates superior efficacy in some studies, with 60–70% of patients achieving remission versus 50% for this compound .
  • Toxicity : Both cause nephrotoxicity and dermatitis, but this compound uniquely induces lupus-like syndromes and myasthenia gravis .
  • Combination Therapy: this compound + gold enhances efficacy, whereas this compound + hydroxychloroquine underperforms monotherapy .

Clinical Preference: Gold is often first-line, with this compound reserved for non-responders .

Azathioprine

An immunosuppressant used in refractory RA:

  • Efficacy : Comparable to this compound but better tolerated, with fewer severe side effects .
  • Mechanism: Azathioprine inhibits purine synthesis, reducing lymphocyte proliferation, unlike this compound’s immunomodulatory effects .
  • Toxicity : this compound’s discontinuation rate (40%) exceeds azathioprine’s (20–30%) due to myelosuppression and infections .

Clinical Preference : Azathioprine is preferred post-gold therapy failure .

Sodium Calcium EDTA

A chelator for lead poisoning :

  • Administration: EDTA requires intravenous delivery, whereas this compound is orally bioavailable .
  • Efficacy : Both reduce lead levels, but EDTA’s rapid action suits acute toxicity, while this compound is used for chronic exposure .
  • Toxicity : EDTA risks nephrotoxicity; this compound causes hypersensitivity reactions .

Clinical Preference : EDTA for acute cases, this compound for maintenance .

N-Acetylcysteine (NAC)

A thiol-containing antioxidant:

  • Mechanism : Both sequester reactive aldehydes (e.g., 4-HNE), but this compound’s Michael addition kinetics are 3–5× faster .
  • Metal Chelation : this compound’s affinity for copper and lead exceeds NAC’s .
  • Clinical Use: NAC is preferred in acetaminophen overdose; this compound in metal chelation .

Comparative Data Table

Compound Mechanism Efficacy Adverse Effects Clinical Use
This compound Chelation, disulfide formation 50–60% in cystinuria; 50% RA response Rash, proteinuria, lupus (40%) Wilson’s, cystinuria, RA
Tiopronin Disulfide formation 85% cystinuria prevention Rash, fever (>50%) Cystinuria
Gold Salts Immunomodulation 60–70% RA remission Nephrotoxicity, dermatitis First-line RA
Azathioprine Purine synthesis inhibition Comparable to this compound Myelosuppression (20–30%) Refractory RA
EDTA Chelation Rapid lead reduction Nephrotoxicity Acute lead poisoning

Preparation Methods

Hydrolysis and Decarboxylation of Penicillin Salts

The semi-synthetic route begins with penicillin G or V salts (e.g., potassium or sodium penicillin), which undergo alkaline hydrolysis to rupture the β-lactam ring, forming penicilloic acid. Subsequent decarboxylation at 65–130°C in organic solvents (methanol, ethanol) yields penilloic acid. For example, refluxing penicillin G potassium in ethanol at 85°C for 30 hours achieves 69% decarboxylation efficiency.

Reaction Conditions and Yields

Penicillin SaltSolventTemperature (°C)Time (h)Decarboxylation Yield (%)
Penicillin G KEthanol853069.0
Penicillin G NaMethanol681167.9
Penicillin V KButanol922465.2

Data adapted from CN102627592A and Weigert (1975).

Nucleophilic Displacement with Phenylhydrazine

Penilloic acid reacts with phenylhydrazine (1:1–1.5 molar ratio) under nitrogen protection to form a phenylhydrazone intermediate. This step is critical for isolating D-penicillamine via crystallization. For instance, adding 1.1 equivalents of phenylhydrazine in ethanol at 90°C for 1.5 hours yields D-penicillamine with 99.3% purity.

Resolution of Racemic this compound

Mercury Complexation

Historically, D-penicillamine was isolated using mercury(II) salts to form insoluble 1:1 or 2:1 complexes. After filtration, hydrogen sulfide treatment liberates D-penicillamine, leaving HgS as a byproduct. However, this method faces criticism due to mercury toxicity and environmental concerns.

Crystallization with Acetone

Modern approaches use acetone to form the isopropylidene-D-penicillamine adduct (tetramethylthiazolidine-4-carboxylic acid hydrochloride). This adduct crystallizes selectively, achieving >99% enantiomeric purity after HCl treatment. For example, cooling a reaction mixture of D-penicillamine and acetone to 5°C yields 172.8 g of isopropyl-D-penicillamine with 95% recovery.

Fully Synthetic Routes: The Asinger Process

The Asinger process enables total synthesis of D-penicillamine from isobutyraldehyde, ammonia, hydrogen cyanide, and sulfur. This method avoids penicillin-derived intermediates, making it scalable for industrial production.

Thiazoline Intermediate Formation

Isobutyraldehyde condenses with ammonia and hydrogen cyanide to form 2-amino-3-methylbutyronitrile, which reacts with sulfur to yield 3-thiazoline-4-carboxylic acid. Hydrogenation and resolution steps produce D-penicillamine with 98% optical purity.

Purification and Impurity Control

Crystallization Techniques

Final purification involves dissolving crude this compound in water and adding methanol or ethanol (3–6 volumes) to induce crystallization. For example, adding 3 volumes of methanol to a saturated aqueous solution at 0–5°C reduces this compound disulfide impurities to 0.6%.

Analytical Methods

High-performance liquid chromatography (HPLC) is used to quantify this compound disulfide (<0.8%) and residual solvents (<100 ppm). Patents report purity levels exceeding 99.0% through optimized crystallization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyEnvironmental Impact
Semi-Synthetic (Hg)60–7098.5LowHigh (Hg waste)
Semi-Synthetic (Acetone)65–7599.3ModerateLow
Asinger Process50–6098.0HighModerate

Data synthesized from CN112500323A, CN102627592A, and Weigert (1975).

Industrial Scalability and Challenges

Solvent Recovery Systems

Recent patents emphasize closed-loop solvent recovery, such as distilling methanol from decarboxylation mixtures for reuse. This reduces raw material costs by 20–30%.

Byproduct Management

This compound disulfide, a common byproduct, is minimized using nitrogen sparging during phenylhydrazine reactions. Advanced oxidation processes (AOPs) treat wastewater containing residual phenylhydrazine .

Q & A

Q. Q1. How can researchers optimize penicillamine’s stability in peptide synthesis protocols?

Methodological Answer: this compound’s thiol group and stereochemistry introduce challenges in peptide cyclization. To optimize stability:

  • Use reducing agents (e.g., TCEP) to prevent disulfide bond scrambling during synthesis .
  • Employ low-temperature conditions (0–4°C) to minimize oxidation .
  • Validate purity via HPLC-MS with ion-pairing reagents (e.g., 0.1% TFA) to resolve this compound-containing peptides .

Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Follow GHS07 guidelines : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye irritation .
  • Use fume hoods for weighing or synthesizing this compound derivatives due to respiratory toxicity risks (H335) .
  • Store in airtight containers under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. Q3. How can molecular modeling address this compound-induced cyclization failures in novel peptide constructs?

Methodological Answer:

  • Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to predict steric clashes between this compound’s methyl groups and adjacent residues .
  • Compare with literature precedents (e.g., cysteine-containing peptides) to identify structural tolerances .
  • Validate models using NMR spectroscopy (e.g., 2D NOESY) to confirm disulfide bond geometry .

Q. Q4. How do researchers reconcile contradictory clinical data on this compound efficacy in Wilson’s disease?

Methodological Answer:

  • Conduct meta-analyses with stratification by disease stage (e.g., hepatic vs. neurological) and patient adherence rates .
  • Use longitudinal biomarkers : Monitor urinary copper excretion and ceruloplasmin levels to distinguish drug efficacy from patient variability .
  • Compare with second-line therapies (e.g., trientine) using propensity score matching to control for confounding factors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Penicillamine
Reactant of Route 2
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